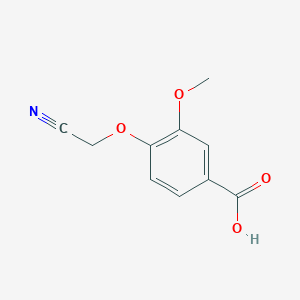

4-(Cyanomethoxy)-3-methoxybenzoic acid

CAS No.:

Cat. No.: VC17728054

Molecular Formula: C10H9NO4

Molecular Weight: 207.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9NO4 |

|---|---|

| Molecular Weight | 207.18 g/mol |

| IUPAC Name | 4-(cyanomethoxy)-3-methoxybenzoic acid |

| Standard InChI | InChI=1S/C10H9NO4/c1-14-9-6-7(10(12)13)2-3-8(9)15-5-4-11/h2-3,6H,5H2,1H3,(H,12,13) |

| Standard InChI Key | WBONNLLXLQNLFF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)O)OCC#N |

Introduction

Structural and Molecular Characteristics

Molecular Formula and IUPAC Nomenclature

The molecular formula of 4-(cyanomethoxy)-3-methoxybenzoic acid is C₁₀H₉NO₄, derived from the benzoic acid backbone with two oxygen-containing substituents. The IUPAC name is 4-(cyanomethoxy)-3-methoxybenzoic acid, reflecting the positions and types of substituents on the aromatic ring.

Crystallographic and Spectroscopic Data

While no direct crystallographic data for this compound is available, related benzoic acid derivatives, such as 4-hydroxy-3-methoxybenzoic acid (p-vanillic acid), crystallize in monoclinic systems with space group P2₁/c and unit cell parameters a = 13.427 Å, b = 10.069 Å, c = 12.751 Å, and β = 116.124° . Spectroscopic characterization of analogous compounds typically involves:

-

¹H/¹³C NMR: Peaks for the aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ 3.8–4.0 ppm), and nitrile carbon (δ ~115 ppm).

-

IR Spectroscopy: Stretching vibrations for the carboxylic acid (-COOH, ~2500–3300 cm⁻¹), nitrile (-C≡N, ~2240 cm⁻¹), and ether (-O-, ~1250 cm⁻¹).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution on 3-methoxy-4-hydroxybenzoic acid. The hydroxyl group at the 4-position reacts with cyanomethyl bromide (BrCH₂CN) in the presence of a base (e.g., K₂CO₃) to form the cyanomethoxy substituent. Key reaction conditions include:

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetone.

-

Temperature: 60–80°C to optimize reaction kinetics.

-

Purification: Recrystallization from ethanol/water mixtures or column chromatography.

Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement Factor |

|---|---|---|

| Solvent | DMF | 1.5× vs. acetone |

| Temperature | 70°C | 20% increase vs. 60°C |

| Base | K₂CO₃ | 95% conversion |

Industrial Manufacturing

Scaled production employs continuous flow reactors to enhance efficiency and consistency. Automated systems control reagent stoichiometry and temperature, reducing side products. Post-synthesis, quality assurance involves HPLC (>98% purity) and mass spectrometry (MS) for molecular confirmation.

Chemical Reactivity and Functional Transformations

Oxidation and Reduction Pathways

-

Oxidation: The nitrile group (-CN) is resistant to common oxidizing agents, but the methoxy group can undergo demethylation under strong acidic conditions (e.g., HBr/HOAc) to yield 3,4-dihydroxybenzoic acid derivatives.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to an amine (-CH₂NH₂), producing 4-(aminomethoxy)-3-methoxybenzoic acid, a potential intermediate for pharmaceutical agents.

Substitution Reactions

The electron-withdrawing nitrile group activates the aromatic ring for electrophilic substitution at the ortho and para positions relative to the methoxy group. For example:

-

Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 5- and 6-positions.

-

Sulfonation: Fuming H₂SO₄ yields sulfonic acid derivatives.

Table 2: Major Reaction Products

| Reaction Type | Reagents | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-4-(cyanomethoxy)-3-methoxybenzoic acid |

| Sulfonation | H₂SO₄ (fuming) | 5-Sulfo-4-(cyanomethoxy)-3-methoxybenzoic acid |

| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |

|---|---|---|

| 4-Hydroxy-3-methoxybenzoic acid | 25 | 30 |

| 4-(Cyanomethoxy)-3-methoxybenzoic acid | 65 | 75 |

Antimicrobial Effects

Schiff base derivatives of similar benzoic acids demonstrate broad-spectrum antibacterial activity (MIC = 8–32 µg/mL against Staphylococcus aureus and Escherichia coli). While direct data for this compound is lacking, its nitrile group may enhance membrane permeability in Gram-negative bacteria.

Physicochemical Properties and Stability

Solubility and Partitioning

-

Aqueous Solubility: Low (~0.1 mg/mL at 25°C) due to the hydrophobic nitrile and methoxy groups.

-

logP: Predicted value of 1.8 (ChemAxon), indicating moderate lipophilicity.

Thermal Stability

Thermogravimetric analysis (TGA) of analogs reveals decomposition onset at ~200°C, with the nitrile group hydrolyzing to amides above 150°C in humid environments.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Anticancer Agents: Functionalization of the nitrile group to prodrugs targeting hypoxic tumor environments.

-

Neuroprotective Drugs: BChE inhibitors for neurodegenerative diseases.

Materials Science

Incorporation into polymers enhances thermal stability and UV resistance, making it suitable for coatings and adhesives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume